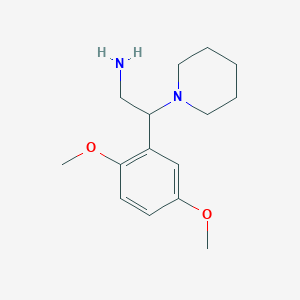

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

Description

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is a substituted phenethylamine derivative featuring a dimethoxy-substituted aromatic ring and a piperidinyl-ethylamine moiety. The compound shares structural similarities with 2-(2,5-Dimethoxyphenyl)ethylamine (CAS: 3600-86-0), a research chemical with applications in scientific development .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-12-6-7-15(19-2)13(10-12)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVLEXAUCFMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine typically involves multiple steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.

Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.

Piperidine Addition: The phenethylamine is then reacted with piperidine in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Reductive Amination and Hydrogenation

The compound’s synthesis often involves reductive amination as a key step. For example:

-

Starting materials : 2,5-Dimethoxybenzaldehyde reacts with piperidine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to form intermediates, which are further hydrogenated to yield the final product .

-

Catalysts : Transition-metal catalysts like palladium or nickel are critical for selective reductions .

Michael Addition and Cyclization

The ethylamine backbone participates in Michael addition reactions:

-

Reagents : Nitromethane or acrylonitrile derivatives react with the amine group in the presence of Fe(acac)₃ (iron acetylacetonate) to form γ-nitro ketones or cyclic amides .

-

Conditions : Reactions proceed optimally at 50–80°C in polar aprotic solvents (e.g., DMF) .

Oxidation of Methoxy Groups

The methoxy groups at positions 2 and 5 can undergo oxidation under specific conditions:

-

Reagents : KMnO₄ or CrO₃ oxidizes methoxy groups to quinones, though this reaction is less common due to steric hindrance from the piperidine ring .

Cross-Coupling Reactions

The aryl halide derivatives of the compound participate in transition-metal-catalyzed cross-couplings:

-

Example : Aryl bromides react with alkyl zinc reagents using NiCl₂(PPh₃)₂ as a catalyst, forming toluene derivatives .

-

Yield : Up to 82% efficiency reported for analogous reactions .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Catalysts | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, Pd-C, H₂ | RT to 80°C, MeOH/THF | Piperidine-ethylamine derivative | 52–75% |

| Michael Addition | Fe(acac)₃, Nitromethane | 50°C, DMF | γ-Nitro ketone | 82% |

| Cross-Coupling | NiCl₂(PPh₃)₂, Dimethylzinc | 50°C, DMF | Toluene derivative | 70–85% |

| Oxidation | KMnO₄, CrO₃ | Acidic or neutral aqueous | Quinone derivatives | <30% |

Comparative Analysis with Analogues

| Feature | 2,5-Dimethoxy Derivative | 3,4-Dimethoxy Analogues |

|---|---|---|

| Oxidation Reactivity | Lower due to steric effects | Higher (para-methoxy groups) |

| Synthetic Utility | Preferred for cross-couplings | Used in reductive aminations |

| Biological Targets | Serotonin receptors | Dopamine receptors |

Mechanistic Insights

-

Reductive Pathways : Hydrogenation of intermediates involves electron transfer from transition metals (e.g., Ru or Ni), enabling selective reduction of nitriles to amines .

-

Cyclization : BF₃·OEt₂ promotes intramolecular cyclization via carbocation intermediates, forming tetrahydroisoquinoline scaffolds .

Scientific Research Applications

Overview

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, commonly referred to as a synthetic compound within the phenethylamine class, has garnered interest in various scientific research applications. Its unique structure, characterized by a phenyl ring with methoxy substitutions and a piperidine moiety, positions it as a valuable candidate in medicinal chemistry and pharmacological studies.

Medicinal Chemistry

This compound is primarily studied for its potential psychoactive properties. Research indicates that it may interact with neurotransmitter systems, particularly serotonin receptors, which could lead to therapeutic applications in treating mood disorders and other neurological conditions. Its structural similarity to known psychoactive substances suggests possible efficacy in modulating central nervous system activity.

Pharmacology

The pharmacological profile of this compound reveals its role as an agonist at serotonin receptors, especially the 5-HT2A subtype. This interaction is crucial for understanding its psychoactive effects and potential therapeutic uses. Ongoing studies focus on its receptor binding affinities and the resultant physiological effects, which may contribute to the development of new pharmacotherapies.

Biological Studies

In biological research, this compound is utilized to explore cell signaling pathways and receptor interactions. Its ability to modulate neurotransmitter release allows researchers to investigate its impact on various biological processes, including synaptic plasticity and neuroprotection.

Industrial Applications

The compound is also being evaluated for its utility in synthesizing more complex molecules within pharmaceutical manufacturing. Its role as a precursor in chemical synthesis is of particular interest in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in neuronal activity, which can result in psychoactive effects. The compound may also interact with dopamine and norepinephrine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Substituent on Ethylamine | Molecular Weight (Inferred) | Applications |

|---|---|---|---|

| 2-(2,5-Dimethoxy-phenyl)-ethylamine | None | ~195 g/mol | Research and development |

| 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine | Piperidinyl | ~278 g/mol | Hypothetical pharmacological studies |

Piperidinyl-Containing Analogs

- N-R-N(4-R1-Aryl)-1-(2,5-dibenzyloxy-4-methyl-phenyl)-2-propylamine :

This derivative, described in , shares a substituted aromatic ring but incorporates a propylamine chain and benzyloxy groups. Such modifications may enhance lipid solubility compared to the target compound .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, analogs provide methodological insights:

- IR Spectroscopy : Compounds with dimethoxy-phenyl groups (e.g., 5-(3-Iodo-4,5-dimethoxy-phenyl)-3-[2-(3-iodo-4,5-dimethoxy-phenyl)-vinyl]-4,5-dihydro-pyrazole-1-carbaldehyde) exhibit characteristic C=O (1632 cm⁻¹) and C=N (1585 cm⁻¹) stretches . The target compound’s piperidinyl group may introduce N-H or C-N vibrations in the 3300–1100 cm⁻¹ range.

- Elemental Analysis : Dimethoxy-phenyl derivatives show close alignment between calculated and found values for carbon (e.g., 69.23% vs. 69.35%) and hydrogen (4.48% vs. 5.53%) , suggesting reliable synthetic protocols for related compounds.

Biological Activity

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, a synthetic compound belonging to the phenethylamine class, has garnered attention for its unique structure and potential biological activities. This compound features a piperidine ring attached to an ethylamine chain, with a phenyl ring substituted by two methoxy groups at the 2 and 5 positions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 252.37 g/mol. The compound's structure is characterized by the following:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethanamine |

| CAS Number | 928000-92-4 |

| Molecular Formula | C15H24N2O2 |

| Molecular Weight | 252.37 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the brain. Notably, it acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor , which is implicated in mood regulation and psychoactive effects. Additionally, it may interact with dopamine and norepinephrine receptors, contributing to its overall pharmacological profile.

Key Mechanisms:

- Serotonin Receptor Agonism : Enhances serotonin signaling, influencing mood and perception.

- Dopaminergic Activity : Potentially modulates dopaminergic pathways linked to reward and motivation.

- Norepinephrine Interaction : May affect arousal and alertness through norepinephrine pathways.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Psychoactive Effects : Similar to other compounds in the phenethylamine class, it may induce altered states of consciousness.

- Potential Antidepressant Activity : By modulating serotonin levels, it holds promise as a candidate for treating mood disorders.

- Neuroprotective Properties : Some studies suggest that compounds with similar structures may have neuroprotective effects against neurodegenerative diseases .

Research Applications

The compound is being explored for various applications in medicinal chemistry and pharmacology:

- Medicinal Chemistry : Investigated for potential therapeutic uses in treating psychiatric disorders.

- Pharmacological Research : Used to study receptor interactions and signaling pathways.

- Synthetic Chemistry : Serves as a precursor in developing more complex molecules for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, derivatives with similar structures (e.g., aryl-substituted ethylamines) are prepared by reacting piperidine with brominated intermediates under reflux in anhydrous solvents like THF or DCM. Reaction temperature (0–20°C vs. room temperature) and stoichiometric ratios of reagents (e.g., coupling agents like HATU) significantly impact yields, as seen in protocols where lower temperatures minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Per OSHA HazCom 2012 guidelines, researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal hazards. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent degradation, and spills require neutralization with absorbents like vermiculite .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity?

- Methodological Answer : H-NMR (δ ppm analysis) is critical for confirming substituent positions on the aromatic ring and piperidine moiety. For example, methoxy protons typically resonate at 3.7–3.9 ppm, while piperidine protons appear as multiplet signals between 1.5–2.5 ppm. Mass spectrometry (ESI-MS) further validates molecular weight, with fragmentation patterns distinguishing regioisomers .

Q. How does solvent polarity affect the compound’s stability during storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing oxidative degradation, whereas protic solvents (e.g., methanol) may accelerate hydrolysis. Long-term storage in anhydrous DCM at –20°C is recommended, with periodic NMR checks for degradation byproducts like quinone derivatives .

Advanced Research Questions

Q. How can conflicting spectral data from structural analogs be resolved during characterization?

- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting patterns) often arise from conformational flexibility or residual solvents. Use deuterated solvents for baseline correction and compare with computational models (DFT-based chemical shift predictions). For example, discrepancies in piperidine ring proton signals can be resolved by variable-temperature NMR to assess dynamic effects .

Q. What experimental designs optimize the study of oxidation pathways in derivatives of this compound?

- Methodological Answer : Employ factorial design to isolate variables like oxidant strength (e.g., KMnO₄ vs. MnO₂) and pH. For instance, controlled oxidation of the dihydroxy-phenyl intermediate (Tab. I, II) shows that acidic conditions favor quinone formation, while neutral conditions yield dimeric products. LC-MS monitoring at timed intervals tracks intermediate species .

Q. How do purification methods (e.g., SFC vs. column chromatography) impact enantiomeric excess in chiral analogs?

- Methodological Answer : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® IC) achieves >99% enantiomeric purity, as demonstrated in separations of E/Z isomers. In contrast, silica gel chromatography may lead to racemization due to acidic surface interactions, requiring post-purification chiral HPLC validation .

Q. What computational frameworks predict the compound’s binding affinity in neurotransmitter receptor studies?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can model interactions with serotonin or dopamine receptors. Parameterize force fields using crystallographic data (e.g., 5-HT₂A receptor PDB: 6WGT) and validate via competitive binding assays with radiolabeled ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.